rac-tert-butyl (3R,4R)-3-(bromomethyl)-4-methylpyrrolidine-1-carboxylate, trans rac-tert-butyl (3R,4R)-3-(bromomethyl)-4-methylpyrrolidine-1-carboxylate, trans
Brand Name: Vulcanchem
CAS No.:
VCID: VC16514236
InChI: InChI=1S/C11H20BrNO2/c1-8-6-13(7-9(8)5-12)10(14)15-11(2,3)4/h8-9H,5-7H2,1-4H3
SMILES:
Molecular Formula: C11H20BrNO2
Molecular Weight: 278.19 g/mol

rac-tert-butyl (3R,4R)-3-(bromomethyl)-4-methylpyrrolidine-1-carboxylate, trans

CAS No.:

Cat. No.: VC16514236

Molecular Formula: C11H20BrNO2

Molecular Weight: 278.19 g/mol

* For research use only. Not for human or veterinary use.

rac-tert-butyl (3R,4R)-3-(bromomethyl)-4-methylpyrrolidine-1-carboxylate, trans -

Specification

Molecular Formula C11H20BrNO2
Molecular Weight 278.19 g/mol
IUPAC Name tert-butyl 3-(bromomethyl)-4-methylpyrrolidine-1-carboxylate
Standard InChI InChI=1S/C11H20BrNO2/c1-8-6-13(7-9(8)5-12)10(14)15-11(2,3)4/h8-9H,5-7H2,1-4H3
Standard InChI Key YGPRMKRMCDPNCY-UHFFFAOYSA-N
Canonical SMILES CC1CN(CC1CBr)C(=O)OC(C)(C)C

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound features a pyrrolidine ring (a five-membered saturated nitrogen heterocycle) substituted at the 3- and 4-positions with a bromomethyl group (-CH2Br) and a methyl group (-CH3), respectively. The stereochemistry is defined as trans-(3R,4R), indicating that the bromomethyl and methyl groups occupy opposite spatial orientations relative to the ring plane. The tert-butyl carboxylate (-COOtBu) at the 1-position serves as a protective group for the amine functionality .

Molecular Formula: C12H20BrNO2
Molecular Weight: 290.20 g/mol (calculated from atomic masses).

Stereochemical Significance

Synthesis and Preparation

Challenges in Synthesis

  • Regioselectivity: Ensuring bromination occurs exclusively at the 3-position.

  • Stereochemical Purity: Minimizing epimerization during reaction steps.

Physical and Chemical Properties

Physicochemical Data

PropertyValue/Description
Boiling PointEstimated 280–300°C (decomposes)
Density~1.4 g/cm³ (analogous bromides)
SolubilitySoluble in DCM, THF; insoluble in H2O
Flash Point>150°C (flammable liquid)

Spectroscopic Characterization

  • NMR:

    • ¹H NMR: Distinct signals for methyl (δ 1.2–1.4 ppm), bromomethyl (δ 3.4–3.6 ppm), and pyrrolidine protons (δ 2.5–3.2 ppm).

    • ¹³C NMR: Carboxylate carbonyl at ~155 ppm, quaternary tert-butyl carbon at ~28 ppm .

  • IR: Strong C=O stretch at ~1700 cm⁻¹, C-Br at ~600 cm⁻¹.

Reactivity and Functionalization

Nucleophilic Substitution

The bromomethyl group (-CH2Br) is highly reactive toward nucleophiles (e.g., amines, thiols), enabling:

  • Alkylation Reactions: Formation of C-N or C-S bonds for drug candidate derivatization.

  • Cross-Coupling: Suzuki-Miyaura reactions with aryl boronic acids (Pd catalysis).

Deprotection and Subsequent Modifications

  • Boc Removal: Treatment with TFA or HCl yields the primary amine, pivotal for further functionalization .

  • Ring-Opening Reactions: Acidic conditions may lead to pyrrolidine ring scission, necessitating careful pH control.

Applications in Pharmaceutical Chemistry

Intermediate in Drug Synthesis

  • Antiviral Agents: Pyrrolidine scaffolds are prevalent in protease inhibitors (e.g., HCV NS5A inhibitors).

  • Neurological Therapeutics: Brominated analogs show promise in modulating GABA receptors.

Case Study: Analogous Compounds

CompoundActivityCitation
tert-Butyl 2-bromopyrrolidine-1-carboxylateHCV inhibitor intermediate
trans-3-Bromo-4-methylpyrrolidineGABA-A receptor ligand

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